molecular formula C23H19ClFN3O3S B4150732 N-(4-chlorophenyl)-2-[1-[(4-fluorophenyl)methyl]-3-(furan-2-ylmethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

N-(4-chlorophenyl)-2-[1-[(4-fluorophenyl)methyl]-3-(furan-2-ylmethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

Cat. No.: B4150732
M. Wt: 471.9 g/mol
InChI Key: CYHVMYDIXKIWRF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[1-[(4-fluorophenyl)methyl]-3-(furan-2-ylmethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide is a complex organic compound that features a variety of functional groups, including chlorophenyl, fluorobenzyl, furylmethyl, and imidazolidinyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[1-[(4-fluorophenyl)methyl]-3-(furan-2-ylmethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazolidinyl core: This can be achieved by reacting appropriate amines with carbonyl compounds under acidic or basic conditions.

    Introduction of the thioxo group: This step might involve the use of sulfurizing agents such as Lawesson’s reagent.

    Attachment of the furylmethyl and fluorobenzyl groups: These groups can be introduced through nucleophilic substitution reactions.

    Final acylation: The acetamide group can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[1-[(4-fluorophenyl)methyl]-3-(furan-2-ylmethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorophenyl and fluorobenzyl groups can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group might yield furylcarboxylic acid, while nucleophilic substitution on the chlorophenyl group might yield various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme interactions or cellular pathways.

    Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Industry: As a precursor for the synthesis of advanced materials or specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[1-[(4-fluorophenyl)methyl]-3-(furan-2-ylmethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide would depend on its specific interactions with biological targets. Potential mechanisms might include:

    Enzyme inhibition: The compound could inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It might act as an agonist or antagonist at specific receptors.

    Pathway interference: The compound could interfere with cellular signaling pathways, leading to changes in cell function or behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[1-(4-methylbenzyl)-3-(2-furylmethyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetamide
  • N-(4-chlorophenyl)-2-[1-(4-fluorobenzyl)-3-(2-thienylmethyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetamide

Uniqueness

N-(4-chlorophenyl)-2-[1-[(4-fluorophenyl)methyl]-3-(furan-2-ylmethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both chlorophenyl and fluorobenzyl groups might enhance its binding affinity to certain biological targets, while the furylmethyl group could provide additional sites for chemical modification.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-[(4-fluorophenyl)methyl]-3-(furan-2-ylmethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN3O3S/c24-16-5-9-18(10-6-16)26-21(29)12-20-22(30)28(13-15-3-7-17(25)8-4-15)23(32)27(20)14-19-2-1-11-31-19/h1-11,20H,12-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHVMYDIXKIWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(C(=O)N(C2=S)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-[1-[(4-fluorophenyl)methyl]-3-(furan-2-ylmethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-2-[1-[(4-fluorophenyl)methyl]-3-(furan-2-ylmethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-chlorophenyl)-2-[1-[(4-fluorophenyl)methyl]-3-(furan-2-ylmethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-chlorophenyl)-2-[1-[(4-fluorophenyl)methyl]-3-(furan-2-ylmethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-chlorophenyl)-2-[1-[(4-fluorophenyl)methyl]-3-(furan-2-ylmethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide
Reactant of Route 6
N-(4-chlorophenyl)-2-[1-[(4-fluorophenyl)methyl]-3-(furan-2-ylmethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

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